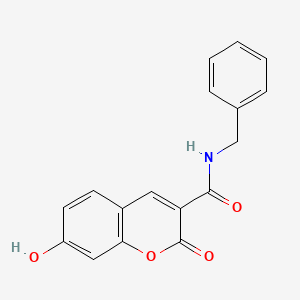
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID
Descripción general
Descripción
2-HYDROXY-5-((2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid is 257.06880783 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid has been investigated for its potential as an antibacterial agent. Parekh et al. (2005) synthesized various Schiff bases including this compound and evaluated their antibacterial activity against medically important bacterial strains. The study found differing effects on bacterial strains, indicating the antibacterial activity is influenced by the molecular structure and the bacterial strain involved (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Antioxidant Properties
This compound has also been explored for its antioxidant abilities. Ali (2015) synthesized derivatives containing this compound and tested their antioxidant properties using assays like DPPH and FRAP. Some derivatives exhibited significant free-radical scavenging ability (Ali, 2015).
Biosynthesis in Natural Products
The compound is a precursor for a group of natural products, including naphthalenic and benzenic ansamycins, as well as the mitomycins family. Kang, Shen, and Bai (2012) reviewed the biosynthesis of AHBA-derived natural products, offering insights into the chemical and biochemical perspectives of these compounds (Kang, Shen, & Bai, 2012).
Corrosion Inhibition
In the field of materials science, this compound has been studied for its corrosion inhibition properties. Kılınççeker and Baș (2020) investigated its effectiveness in inhibiting corrosion of mild steel in HCl solutions. Their study revealed that the inhibition efficiency increases with the concentration of the molecule (Kılınççeker & Baș, 2020).
Preconcentration of Trace Elements
Hassanien, Mortada, Kenawy, and El-Daly (2017) used a derivative of this compound as an adsorbent for the removal and preconcentration of trace elements like Gallium, Indium, and Thallium from aqueous solutions. Their work demonstrates its potential application in environmental analysis (Hassanien, Mortada, Kenawy, & El-Daly, 2017).
Solvent Extraction of Metal Ions
Umar, Ukoha, and Ujam (2020) synthesized a compound using 2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid for the solvent extraction of Co(II) and Ni(II) ions. Their research indicates its applicability in selective extraction and separation processes in analytical chemistry (Umar, Ukoha, & Ujam, 2020).
Propiedades
IUPAC Name |
2-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-4-2-1-3-9(12)8-15-10-5-6-13(17)11(7-10)14(18)19/h1-8,16-17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICCUOGEUODANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)
![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B5912265.png)

![6-[(diethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5912282.png)
![3-hydroxy-8-methoxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912289.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![(2E)-3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)but-2-en-1-one](/img/structure/B5912345.png)

![3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE](/img/structure/B5912355.png)

